N-(2-chlorophenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide
Description
The compound N-(2-chlorophenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide (hereafter referred to as the target compound) features a complex heterocyclic architecture combining a [1,4]dioxino[2,3-g]quinoline core with acetamide and aromatic substituents. The 2-chlorophenyl and 4-methylphenylamino groups may enhance lipophilicity and receptor-binding interactions, respectively.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O4/c1-17-6-8-20(9-7-17)29-15-19-12-18-13-24-25(35-11-10-34-24)14-23(18)31(27(19)33)16-26(32)30-22-5-3-2-4-21(22)28/h2-9,12-14,29H,10-11,15-16H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWNPAMULGDFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5Cl)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the dioxino group and the acetamide side chain. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction could yield different quinoline derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: The compound could be investigated for its pharmacological properties, including its potential as a therapeutic agent.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(2-chlorophenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to interact with these targets in a specific manner, potentially leading to modulation of their activity.
Comparison with Similar Compounds
Computational Similarity and Predictive Modeling
However, the dioxane ring may confer unique pharmacokinetic properties, such as prolonged half-life .
Biological Activity
N-(2-chlorophenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a complex organic compound with potential biological activities. This article reviews its biological activity based on existing literature and research findings, providing a comprehensive overview of its pharmacological properties.
Molecular Structure
- Molecular Formula : C23H22ClN3O3
- Molecular Weight : 423.89 g/mol
- IUPAC Name : this compound
Structural Characteristics
The compound features a chlorophenyl group and a quinoline derivative linked through an acetamide moiety. The presence of the dioxin ring enhances its potential reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action : The compound may inhibit specific oncogenic pathways or induce apoptosis in cancer cells. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
- Case Study : A study on similar quinoline derivatives showed that they effectively induced cell cycle arrest and apoptosis in human breast cancer cells (MCF-7), suggesting that structural analogs may exhibit comparable effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Studies : It demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
- Clinical Relevance : Its low cytotoxicity profile makes it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
Preliminary research suggests that this compound may act as an inhibitor of certain enzymes:
- Tyrosinase Inhibition : Similar compounds have shown potent inhibition of tyrosinase, an enzyme involved in melanin production. This property could be beneficial in treating hyperpigmentation disorders .
Data Summary
Q & A
Q. How can structural modifications enhance selectivity for diseased vs. healthy tissues?
- Methodology :
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) activated in tumor microenvironments .
- Conjugation with Targeting Moieties : Attach folate or peptide ligands to improve tumor accumulation .
- Evaluation : In vivo biodistribution studies using radiolabeled analogs (e.g., Tc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
